{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one substituted with a difluoromethyl group and the other with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The difluoromethyl and ethyl groups are introduced through nucleophilic substitution reactions. For example, the difluoromethyl group can be introduced using difluoromethyl halides in the presence of a base.
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylene bridge, through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be performed on the difluoromethyl group, converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl or ethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole N-oxides, methyl-substituted pyrazoles, and various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: A compound with potential antipsychotic activity.
Uniqueness
What sets {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine apart from these similar compounds is its dual pyrazole structure with distinct substituents. This unique configuration allows for a wide range of chemical modifications and applications, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C11H15F2N5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(2-ethylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C11H15F2N5/c1-2-17-10(3-5-15-17)8-14-7-9-4-6-18(16-9)11(12)13/h3-6,11,14H,2,7-8H2,1H3 |
InChI Key |
IYECOPVARBMZKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.